Dehydroagastol

説明

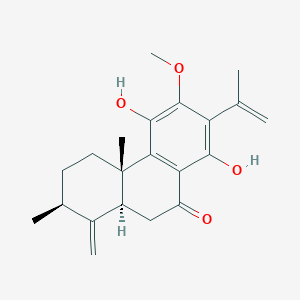

Dehydroagastol (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a diterpene quinone derivative classified as a 19(4→3)-abeo-abietane tetraenone. It features a yellow-green acicular crystalline structure with a melting point of 159–161°C and solubility in hexane, chloroform, and methanol . This compound is naturally isolated from Pogostemon cablin (syn. Mentha cablin), a plant traditionally used in herbal medicine for its anti-inflammatory and immunomodulatory properties . Its structural uniqueness lies in the abeo-abietane skeleton with hydroxyl, methoxy, and ketone functional groups, which contribute to its bioactivity (Figure 1).

特性

CAS番号 |

142182-52-3 |

|---|---|

分子式 |

C21H26O4 |

分子量 |

342.4 g/mol |

IUPAC名 |

(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1 |

InChIキー |

YAYJIXJFUFMWFD-KDKPCJNHSA-N |

SMILES |

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

異性体SMILES |

C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

正規SMILES |

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

他のCAS番号 |

142182-52-3 |

同義語 |

19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one dehydroagastol |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Overview of Dehydroagastol and Analogous Diterpene Quinones

Structural and Functional Comparisons

Dehydroagastol vs. The synergy between compounds 4 and 5 suggests that methoxy and hydroxyl substitutions enhance receptor binding or stability.

Dehydroagastol vs. This highlights the critical role of methoxy substituents in bioactivity.

Dehydroagastol vs. Agastol (7) :

Agastol’s simplified hydroxylation pattern correlates with diminished activity, emphasizing the necessity of the 11,14-dihydroxy and 12-methoxy groups for potency .

Pharmacological Insights

- Immunomodulatory Potency: The HP-r4 mixture (1:1 ratio of compounds 4 and 5) outperforms individual compounds, indicating synergistic interactions. For example, neopterin inhibition—a marker of immune response—was most pronounced in HP-r4, followed by compound 3 (agastiquinone) and compound 2 (7-O-acetylhorminone) .

- Limitations in Data Reproducibility: Sample limitations affected reproducibility for compounds 1 (horminone) and 3 (agastiquinone), underscoring the need for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。